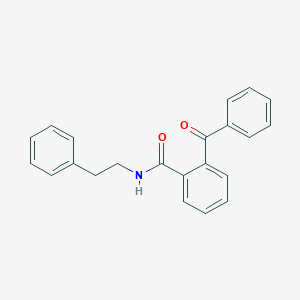

2-benzoyl-N-(2-phenylethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H19NO2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-benzoyl-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C22H19NO2/c24-21(18-11-5-2-6-12-18)19-13-7-8-14-20(19)22(25)23-16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,25) |

InChI Key |

DFBBHNZDOUQDCH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoyl N 2 Phenylethyl Benzamide and Structural Analogues

Foundational Synthetic Routes to N-(2-Phenylethyl)benzamide

The initial and crucial step in the synthesis of the target molecule is the formation of the amide bond between phenethylamine (B48288) and a benzoyl derivative. This can be achieved through several established methods.

Acylation of Phenethylamine with Benzoyl Chloride

A primary and widely used method for forming the N-(2-phenylethyl)benzamide scaffold is the Schotten-Baumann reaction, which involves the acylation of phenethylamine with benzoyl chloride. unacademy.com This reaction is typically carried out in a two-phase system consisting of an organic solvent and water. The amine and the product remain in the organic phase, often dichloromethane (B109758) or diethyl ether, while a base, such as sodium hydroxide (B78521), is dissolved in the aqueous phase to neutralize the hydrochloric acid generated during the reaction. unacademy.com

The mechanism begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of phenethylamine on the electrophilic carbonyl carbon of benzoyl chloride. chemguide.co.uklibretexts.org This addition step forms a tetrahedral intermediate. Subsequently, the intermediate eliminates a chloride ion, and a proton is removed from the nitrogen, often by a base, to yield the stable N-substituted amide, N-(2-phenylethyl)benzamide. chemguide.co.uklibretexts.org

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reaction Type |

|---|---|---|---|---|

| Phenethylamine | Benzoyl Chloride | Aqueous base (e.g., NaOH), organic solvent | N-(2-phenylethyl)benzamide | Nucleophilic Acyl Substitution (Schotten-Baumann reaction) |

Optimized Aqueous-Phase Synthesis Techniques for Amide Formation

In a move towards more environmentally benign processes, optimized methods for amide synthesis have been developed that utilize water as the primary solvent, eliminating the need for organic solvents. A patented method describes the preparation of N-(2-phenylethyl)benzamide by reacting benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide in an aqueous solution. google.com This approach is advantageous as the product, being insoluble in water, precipitates out of the reaction mixture and can be easily collected by filtration. google.com A specific example details dissolving sodium hydroxide in water, cooling the solution, adding phenethylamine, and then slowly adding benzoyl chloride while maintaining a low temperature. google.com After the reaction is complete, the solid product is filtered, washed, and dried, resulting in a high yield of N-(2-phenylethyl)benzamide. google.com

| Reactants | Solvent | Base | Key Advantage | Yield |

|---|---|---|---|---|

| Benzoyl chloride, Phenethylamine | Water | Sodium Hydroxide | No organic solvent, product precipitates | 99% |

Strategies for Introducing the 2-Benzoyl Moiety

With the N-(2-phenylethyl)benzamide core structure established, the next critical challenge is the introduction of the benzoyl group at the ortho- (2-) position of the benzamide's phenyl ring. This requires regioselective methods to ensure the correct isomer is formed.

Regioselective Acylation of Phenyl Rings

Achieving regioselective acylation is a significant focus in organic synthesis. While direct acylation of the N-(2-phenylethyl)benzamide could be envisioned, controlling the position of the incoming benzoyl group is difficult. Therefore, more sophisticated strategies are often employed. Ruthenium-catalyzed ortho-amidation of 2-aryl benzothiazoles using acyl azides is one such advanced method for regioselective C-N bond formation, highlighting the potential for directed C-H activation to control substitution patterns on aromatic rings. nih.gov

Friedel-Crafts Acylation Approaches in Related Benzophenone (B1666685) Syntheses

The Friedel-Crafts acylation is a classic method for forming aryl ketones, such as benzophenones. nih.govwum.edu.pl This reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, like aluminum chloride, reacting with an aromatic compound. nih.gov While amides are generally not effective substrates for traditional Friedel-Crafts acylation due to the stability of the C-N bond, recent studies have shown that destabilized amides can undergo such reactions. nih.gov For the synthesis of a 2-benzoylbenzamide (B1330701) derivative, a Friedel-Crafts approach would likely involve a precursor molecule where the ortho-position is activated or the reaction is directed intramolecularly. The synthesis of 2-aminobenzophenones, key precursors for other important compounds, often utilizes Friedel-Crafts acylation. wum.edu.pl However, Friedel-Crafts reactions can be limited by harsh conditions and poor reactivity with electron-poor substrates. ethz.ch

Ortho-Directed Metalation and Subsequent Electrophilic Quenching

A powerful and highly regioselective strategy for functionalizing the ortho-position of an aromatic ring is directed ortho-metalation (DoM). wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation of the adjacent ortho-proton. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile.

In the context of synthesizing 2-benzoyl-N-(2-phenylethyl)benzamide, the amide group itself can act as a potent DMG. wikipedia.orgharvard.edu The process would involve treating N-(2-phenylethyl)benzamide with a strong base such as n-butyllithium. The amide's carbonyl oxygen would coordinate the lithium, directing the base to abstract a proton from the ortho-position of the benzoyl group. wikipedia.orguwindsor.ca The resulting ortho-lithiated intermediate is then quenched with a benzoyl-containing electrophile, such as benzoyl chloride or benzaldehyde (B42025) followed by oxidation, to introduce the 2-benzoyl moiety with high regioselectivity. The amide group is considered one of the strongest directing groups for this type of reaction. harvard.edunih.gov

| Strategy | Key Reagent | Directing Group | Intermediate | Electrophile | Advantage |

|---|---|---|---|---|---|

| Directed Ortho-Metalation (DoM) | n-Butyllithium | Amide group (-CONH-) | ortho-Lithiated benzamide (B126) | Benzoyl chloride | High regioselectivity for ortho-substitution |

Multistep Synthetic Pathways to Complex Benzamide Systems

The construction of intricate benzamide structures like this compound often necessitates multistep synthetic sequences. These pathways can be broadly categorized into convergent and sequential strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Convergent Synthesis Approaches

Convergent synthesis provides an efficient route to complex molecules by preparing key fragments separately and then coupling them in the final stages of the synthetic sequence. For this compound, a logical convergent approach involves the synthesis of a 2-benzoylbenzoic acid derivative and its subsequent amidation with 2-phenylethylamine.

A common method for preparing the 2-benzoylbenzoic acid core is through a Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride, often catalyzed by a Lewis acid like aluminum chloride. nih.gov The resulting 2-benzoylbenzoic acid can then be activated to an acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with 2-phenylethylamine in the presence of a base to afford the target amide.

An alternative convergent strategy could involve a palladium-catalyzed carbonylative coupling reaction. For instance, a suitably protected 2-aminobenzophenone (B122507) derivative could be coupled with a phenylethyl halide under a carbon monoxide atmosphere. However, direct acylation of pre-formed benzamides represents a more common approach. The synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, for example, proceeds via the reaction of 4-(trifluoromethyl)benzohydrazide with various isocyanates, illustrating a convergent fragment-coupling strategy. rsc.org

| Precursor 1 | Precursor 2 | Coupling Method | Product | Reference |

| 2-Benzoylbenzoic acid | 2-Phenylethylamine | Amide coupling (e.g., DCC, EDC) | This compound | Theoretical |

| 2-Iodobenzophenone | 2-Phenylethylamine | Palladium-catalyzed aminocarbonylation | This compound | Theoretical |

| 4-(Trifluoromethyl)benzohydrazide | Alkyl isocyanate | Nucleophilic addition | N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | rsc.org |

This table presents theoretical and analogous convergent synthesis routes.

Sequential Functionalization Strategies

Sequential functionalization involves the stepwise modification of a simpler, pre-formed scaffold. This strategy is particularly powerful for creating libraries of analogs with diverse substitution patterns. For a molecule like this compound, sequential C-H functionalization offers a modern and efficient approach to introduce complexity.

Recent advances have demonstrated the sequential ortho- and meta-C–H functionalization of N-tosyl-benzamides. nih.gov This methodology allows for the controlled introduction of various functional groups at specific positions on the benzoyl ring. Although demonstrated on N-tosyl derivatives, similar strategies could potentially be adapted for N-alkyl benzamides. The use of directing groups is pivotal in these transformations, guiding the metal catalyst to specific C-H bonds.

Furthermore, palladium-catalyzed meta-C–H functionalization of phenylethylamine derivatives has been reported, utilizing a removable oxime ether directing group. researchgate.net This strategy could be employed on the phenylethyl moiety of the target molecule prior to its coupling with the benzoyl fragment, or potentially on the final compound itself, depending on the compatibility of the reaction conditions. The sequential nature of these reactions allows for the systematic exploration of the chemical space around the core benzamide structure. nih.govnih.gov

| Substrate | Reagents | Functionalization Type | Product | Reference |

| N-Tosyl-benzamide | Pd(OAc)₂, Ligand, Oxidant | Sequential ortho-/meta-C–H functionalization | Polyfunctionalized N-tosyl-benzamides | nih.gov |

| Oxime ether of phenylethylamine | Pd(OAc)₂, NBE, Aryl-I | meta-C–H arylation | meta-Arylated phenylethylamine derivative | researchgate.net |

| Phenol derivative | Rh₂(esp)₂, diazo compound; then Pd(OAc)₂, oxidant | Sequential C-H insertion and C-O cyclization | Functionalized 2,3-dihydrobenzofuran | nih.gov |

This table showcases examples of sequential functionalization on related scaffolds.

Derivatization and Structural Modification for Research Probes

The development of research probes often requires the synthesis of a series of analogs to establish structure-activity relationships (SAR). The this compound scaffold offers multiple sites for modification.

Substitution Patterns on Aromatic Rings (Benzoyl and Phenylethyl)

The two phenyl rings in this compound are prime targets for substitution to probe electronic and steric effects. Standard electrophilic aromatic substitution reactions can be employed, although regioselectivity can be a challenge. More controlled methods, such as directed ortho-metalation or halogen-metal exchange followed by quenching with an electrophile, offer greater precision.

For instance, the synthesis of various N-substituted benzamide derivatives often involves the use of pre-functionalized starting materials, such as substituted benzoyl chlorides or anilines. This approach allows for the systematic variation of substituents on the aromatic rings.

| Starting Material | Reagent | Modification | Product Class |

| Substituted Benzoic Acid | SOCl₂ then Substituted Aniline | Amide formation | Substituted Benzamides |

| Bromo-substituted Benzamide | n-BuLi then Electrophile | Lithiation and functionalization | Functionalized Benzamides |

| Phenol-containing Benzamide | Alkyl halide, Base | O-alkylation | Ether-linked Benzamides |

This table provides general strategies for aromatic ring substitution.

Introduction of Heterocyclic Systems into Benzamide Derivatives

The incorporation of heterocyclic rings is a common strategy in drug discovery to modulate physicochemical properties such as solubility and to introduce new hydrogen bonding motifs. Heterocycles can be introduced in several ways: by using a heterocyclic building block as a replacement for one of the phenyl rings, by appending a heterocycle to one of the existing rings or the alkyl chain, or by constructing a heterocyclic ring through the cyclization of a functionalized precursor.

For example, N-heterocycles are known to possess a wide range of biological activities. nih.gov The synthesis of N-alkyl substituted benzimidazoquinazolinones from 3-(2-aminophenyl)quinazolin-4(3H)-one demonstrates a method for constructing complex, fused heterocyclic systems. nih.gov Simpler heterocycles, such as imidazoles or triazoles, can be synthesized from appropriate precursors and incorporated into the benzamide structure. cu.edu.eg The synthesis of various heterocyclic compounds from cyanoacetamide derivatives further illustrates the rich chemistry available for creating diverse heterocyclic benzamide analogs.

| Precursor | Reaction Type | Heterocycle Formed |

| Functionalized Benzamide | Intramolecular Cyclization | Fused Heterocycles |

| Amidine, Alkynyl Aldehyde, Carboxylic Acid | Three-component Reaction | Imidazole (B134444) |

| Cyanoacetamide Derivative | Reaction with Aldehydes | 2-Imino-chromene |

This table illustrates methods for introducing heterocyclic systems.

Advanced Synthetic Techniques and Reaction Optimization

The efficient construction of the amide bond in this compound from its logical precursors, 2-benzoylbenzoic acid and 2-phenylethylamine, requires careful consideration of synthetic strategy. Advanced methodologies focus on maximizing yield, purity, and atom economy while minimizing reaction times and environmental impact.

Catalytic Approaches in Amide Synthesis

The direct amidation of carboxylic acids with amines is a thermodynamically favorable but kinetically slow process, often necessitating the use of coupling agents or catalysts. While traditional methods involve stoichiometric activating agents, modern approaches increasingly favor catalytic systems to improve efficiency and reduce waste.

One of the primary starting materials, 2-benzoylbenzoic acid, is a well-established compound, often synthesized via a Friedel-Crafts acylation of benzene with phthalic anhydride. google.comprepchem.com Catalysts for this acylation, such as anhydrous aluminum chloride, can be recycled to improve the sustainability of the process. google.com

For the crucial amide bond formation between 2-benzoylbenzoic acid and phenethylamine, various catalytic systems can be envisioned. Boronic acid catalysts, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have proven effective for direct amide synthesis at room temperature for a wide range of substrates, including aromatic acids and primary amines. nih.gov This approach offers mild reaction conditions and broad functional group tolerance. nih.gov

Another promising catalytic strategy involves the use of bifunctional catalysts. For instance, gold nanoparticles supported on DNA (Au/DNA) have been shown to catalyze the amidation of alcohols and azides, highlighting the potential for novel catalytic systems in amide synthesis. nih.gov While not a direct amidation of a carboxylic acid, this points to the expanding toolbox of catalytic methods.

Furthermore, cobalt-based single-atom catalysts supported on nitrogen-doped carbon have been utilized for the aerobic oxidative amidation of lignin-derived compounds, demonstrating the potential for sustainable catalytic processes using earth-abundant metals and molecular oxygen as the oxidant. biosynth.com This one-pot, multi-step process involves the in-situ generation of a carboxylic acid from a lignin (B12514952) model compound, followed by amidation. biosynth.com

The table below summarizes various catalytic approaches applicable to amide synthesis.

| Catalyst Type | Example Catalyst | Applicable Reaction | Key Advantages |

| Boronic Acid | (2-(thiophen-2-ylmethyl)phenyl)boronic acid | Direct amidation of carboxylic acids and amines | Mild conditions, room temperature reaction, broad substrate scope nih.gov |

| Supported Nanoparticles | Au/DNA | Amidation of alcohols and azides | Novel reactivity, potential for biocompatible catalysis nih.gov |

| Single-Atom Catalysts | Cobalt on Nitrogen-doped Carbon | Aerobic oxidative amidation | Use of sustainable metals and oxidants, one-pot synthesis biosynth.com |

| Lewis Acids | Anhydrous Aluminum Chloride | Friedel-Crafts acylation (for precursor synthesis) | High efficiency for C-C bond formation google.com |

Stereochemical Control in Synthesis (if chirality introduced in derivatives)

The introduction of chirality into derivatives of this compound can be achieved through several strategies, primarily by employing a chiral starting material or through the use of a chiral catalyst. The phenylethylamine moiety is a common source of chirality in many synthetic endeavors.

If a chiral derivative is desired, one could start with an enantiomerically pure form of 1-phenylethylamine (B125046) instead of 2-phenylethylamine. The synthesis of N-[(1S)-1-phenylethyl]benzamide, a close analogue, has been reported, demonstrating the feasibility of this approach. researchgate.net The use of chiral amines in condensation reactions with benzoic acid derivatives is a common strategy for preparing optically active N-(phenethyl)benzamide derivatives. sci-hub.se The purification of the chiral amine or the resulting amide can be achieved using chromatographic techniques on a chiral stationary phase. sci-hub.se

Alternatively, asymmetric C-H amidation reactions catalyzed by chiral transition metal complexes represent a cutting-edge approach to introduce chirality. Chiral iridium catalysts bearing hydrogen-bond-donor ligands have been successfully employed for the asymmetric formation of γ-lactams via intramolecular C-H amidation. researchgate.netrsc.org These catalysts can achieve high enantioselectivity by stabilizing key transition states through hydrogen bonding. researchgate.net While this has been demonstrated for intramolecular reactions, the principles could potentially be adapted for intermolecular amidations or for the synthesis of more complex derivatives of the target molecule.

The development of chiral recyclable catalysts is another area of active research. google.com Chiral ionic liquids and supported catalysts are being designed to facilitate asymmetric reactions with the benefit of catalyst recovery and reuse, which is crucial for large-scale, sustainable synthesis. google.com

Spectroscopic and Analytical Methodologies for Compound Verification

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemical analysis, allowing for the separation of individual components from a mixture. This is crucial for verifying the purity of a target compound and for its isolation from reaction byproducts and starting materials. For 2-benzoyl-N-(2-phenylethyl)benzamide, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are utilized.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile organic compounds. It employs a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, the stationary phase. Due to its high resolution and sensitivity, HPLC is ideal for detecting even minute impurities.

For the analysis of aromatic amides like this compound, reversed-phase HPLC is the most common modality. libretexts.org In this setup, the stationary phase is nonpolar (e.g., C8 or C18) while the mobile phase is a more polar solvent mixture, typically consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol. libretexts.orgresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC analysis for this compound would involve injecting a solution of the compound into the HPLC system. The components of the sample are then separated based on their affinity for the stationary phase. Given its relatively nonpolar structure, this compound is expected to be well-retained on a C18 column. libretexts.org The composition of the mobile phase, particularly the ratio of the organic solvent to water, is a critical parameter that can be adjusted to achieve optimal separation. sielc.com Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb UV light, typically at a wavelength of 254 nm. researchgate.netsigmaaldrich.com The output, a chromatogram, displays peaks corresponding to each separated component, with the area of the peak being proportional to the concentration of the compound. A single, sharp peak at a characteristic retention time would indicate a high degree of purity.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (Reversed-Phase), 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 5.8 min (Hypothetical) |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. ijcrt.orgoup.com It involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel, which acts as the stationary phase. ijcrt.org The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, known as the mobile phase. orgchemboulder.com The mobile phase ascends the plate via capillary action, and as it passes over the sample spot, the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. orgchemboulder.com

For a compound like this compound, a common mobile phase would be a mixture of a nonpolar solvent such as hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to achieve the desired separation. After the solvent front has moved a sufficient distance up the plate, the plate is removed and dried.

Since most organic compounds are colorless, visualization techniques are required to see the separated spots. plantextractwholesale.comlabster.com A common non-destructive method is the use of a UV lamp; if the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots. labster.comlibretexts.org Alternatively, destructive methods involving chemical stains can be used. libretexts.org Iodine vapor, for instance, can react with many organic compounds to produce colored complexes, appearing as brown spots. libretexts.orgfiu.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification purposes.

Table 2: Representative TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Expected Rf Value | ~ 0.45 (Hypothetical) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

For this compound, with the molecular formula C21H19NO2, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. An experimental analysis would involve combusting a small, precisely weighed sample of the purified compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified, from which the mass percentages of C, H, and N in the original sample are determined. The percentage of oxygen is typically determined by difference. The experimental results are generally considered acceptable if they fall within ±0.4% of the calculated theoretical values.

Table 3: Elemental Analysis Data for this compound (C21H19NO2)

| Element | Theoretical (%) | Experimental (%) (Hypothetical) |

| Carbon (C) | 79.98 | 79.85 |

| Hydrogen (H) | 6.07 | 6.12 |

| Nitrogen (N) | 4.44 | 4.39 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Elements

The fundamental structure of 2-benzoyl-N-(2-phenylethyl)benzamide contains several key pharmacophoric elements essential for its biological interactions. A pharmacophore represents the specific arrangement of molecular features necessary for a molecule to interact with a specific biological target. For this class of compounds, the core pharmacophore consists of two aromatic rings connected by a flexible linker that includes an amide group. nih.gov

The key elements are:

Two Aromatic Regions: The benzoyl group and the phenylethyl group provide hydrophobic surfaces that can engage in van der Waals and pi-pi stacking interactions with biological targets.

Hydrogen Bond Acceptor/Donor System: The amide linkage is a critical feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. This allows for the formation of crucial hydrogen bonds within a receptor's binding site.

Linker Moiety: The ethyl chain of the phenylethyl group and the direct linkage of the benzoyl group to the central benzamide (B126) ring provide a specific spatial arrangement and conformational flexibility, which allows the molecule to adopt an optimal orientation for binding. pharmacophorejournal.com

Studies on related benzamide derivatives have shown that the heteroatoms of the amide group are critical for antiproliferative activity, often through chelation with metal ions in enzyme active sites. nih.gov In some analogs, a glycine-like amino acid has been used to substitute other pharmacophores, highlighting the importance of the amino-amide core in providing a scaffold for biological activity. nih.gov

Impact of Benzoyl Group Modifications on Biological Activity

Modifications to the benzoyl group, which can be considered the "A-ring" or "western region" of the molecule, significantly influence biological activity. The nature and position of substituents on this aromatic ring can alter the electronic properties and steric profile of the compound, thereby affecting its binding affinity and efficacy.

For instance, in studies of related benzophenones, exploring different substituents on this ring was a key strategy for optimization. acs.org Research on similar benzoyl piperazine (B1678402) amides has shown that substituents on this aromatic ring are selected for their potential to interact with key features in an enzyme's active site, such as copper atoms. nih.gov The introduction of hydroxyl groups, for example, can introduce new hydrogen bonding points and alter the molecule's interaction with its target.

Influence of Phenylethyl Moiety on Activity and Selectivity

The N-(2-phenylethyl) moiety, or the "eastern group," plays a significant role in modulating the activity and selectivity of the compound. This group primarily contributes to the molecule's hydrophobic character and can engage in specific interactions with hydrophobic pockets within a receptor or enzyme. nih.gov

The flexibility of the ethyl linker allows the terminal phenyl group to orient itself optimally within a binding site. Modifications to this part of the molecule can fine-tune its properties. For example, in studies of naltrindole (B39905) derivatives, replacing an alkylamine with a phenethylsulfonamide at a similar position dramatically shifted the compound's functional activity from a full inverse agonist to a full agonist, demonstrating the profound influence of this moiety on selectivity and functional outcome. researchgate.net This suggests that the phenylethyl group is not merely an anchor but an active participant in defining the compound's specific biological effects.

Role of Amide Linkage Configuration and Tautomerism

Furthermore, amides can exist in tautomeric forms, primarily the amide and imidic acid (or enol) forms. mdpi.comresearchgate.net

Amide form (Keto): -C(=O)-NH-

Imidic acid form (Enol): -C(OH)=N-

Effects of Substitution Patterns on Aromatic Rings

Substituents on either the benzoyl or the phenylethyl aromatic rings can profoundly affect the molecule's properties through electronic and steric effects. libretexts.org

The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—alters the electron density distribution across the aromatic rings. lumenlearning.com This can influence the molecule's reactivity, pKa, and ability to form non-covalent interactions. libretexts.org

Inductive Effects: These are transmitted through sigma bonds and are related to the electronegativity of the atoms. Halogens, oxygen, and nitrogen atoms exert an electron-withdrawing inductive effect. libretexts.org

Resonance Effects: These occur when a substituent's p-orbitals overlap with the pi-system of the aromatic ring. Groups with lone pairs (e.g., -OH, -NH2) can donate electron density (+R effect), while groups with pi-bonds to electronegative atoms (e.g., -NO2, -C=O) can withdraw electron density (-R effect). libretexts.org

In many benzamide derivatives, the introduction of EWGs like nitro or chloro groups has been shown to decrease antiproliferative activity. nih.gov Conversely, EDGs like methoxy (B1213986) groups can enhance antioxidant properties by making the molecule more easily oxidized. nih.gov The interplay between these effects determines whether a ring is "activated" or "deactivated" towards certain interactions. lumenlearning.com

The size and spatial arrangement of substituents introduce steric effects that can dictate the molecule's preferred conformation and its ability to fit into a binding site.

Binding Pocket Interactions: Steric bulk can either prevent a molecule from entering a binding site or, conversely, provide favorable van der Waals contacts that enhance affinity. For example, an ortho-methoxy substituent can introduce enough steric hindrance to prevent the amide moiety from achieving a coplanar conformation with the benzene (B151609) ring. nih.gov In some cases, steric effects can be rate-accelerating in reactions by promoting the ease of bond cleavage. nih.gov

The following table summarizes the general influence of different substituent types on the aromatic rings of benzamide-like structures.

| Substituent Type | Electronic Effect | Steric Effect | General Impact on Activity |

| Alkyl (e.g., -CH3) | Electron-donating (weak) | Varies with size | Can increase lipophilicity and hydrophobic interactions. lumenlearning.com |

| Methoxy (-OCH3) | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate | Can enhance antioxidant properties. nih.gov Steric hindrance at ortho-position can alter conformation. nih.gov |

| Hydroxy (-OH) | Electron-donating (resonance), Electron-withdrawing (inductive) | Small | Provides hydrogen bonding capabilities; can increase antioxidant activity. nih.gov |

| Halogens (e.g., -Cl, -F) | Electron-withdrawing (strong inductive), Electron-donating (weak resonance) | Small to Moderate | Often decreases activity in antiproliferative assays. nih.gov Can alter lipophilicity and metabolic stability. |

| Nitro (-NO2) | Electron-withdrawing (strong inductive and resonance) | Moderate | Generally decreases activity in many biological assays. nih.govlibretexts.org |

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of this compound is critical to its interaction with biological targets. The molecule's flexibility, primarily due to the rotatable bonds in the ethyl-amide linker, allows it to adopt various spatial arrangements. The relative orientation of the two phenyl rings and the central benzoyl group is a key determinant of its biological activity.

In related complex benzamide structures, such as N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, conformational disorder has been observed, particularly in fused ring systems. nih.gov This suggests that even slight structural modifications can lead to different preferred conformations, which in turn can significantly impact how the molecule fits into a biological receptor. For instance, in some crystalline forms of related compounds, the six-membered ring can be disordered over two sets of atomic sites. nih.gov This inherent flexibility can be advantageous, allowing the molecule to adapt to the binding site of a target protein, but it can also present challenges in designing rigid analogues with improved potency.

The biological response of such compounds is therefore intimately linked to their conformational preferences. A conformation that presents the key interacting moieties (e.g., hydrogen bond donors and acceptors, aromatic rings) in a spatially optimal arrangement for binding to a receptor will exhibit a stronger biological effect.

Comparative Studies with Known Bioactive Benzamide Scaffolds

The this compound scaffold can be compared with other bioactive benzamides to understand the structural features that contribute to their biological activities.

One relevant comparison is with a class of benzophenones developed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org For example, the compound N-[2-(2-Benzoyl-4-chlorophenyl)ethyl]benzamide shares the core benzoyl and benzamide moieties. acs.org Structure-activity relationship studies on these compounds revealed that substitutions on the phenyl rings significantly influence their potency. For instance, the presence of a chlorine atom on one of the phenyl rings was found to be beneficial for activity against wild-type HIV. acs.org

Another class of related compounds is the benzimidazoles, which have shown anti-inflammatory properties. nih.gov While structurally distinct due to the imidazole (B134444) ring, they share the feature of substituted aromatic rings linked by a flexible chain. In some benzimidazole (B57391) derivatives, the introduction of an acetamide (B32628) moiety was found to significantly improve their antagonist activity at the bradykinin (B550075) B1 receptor. nih.gov This highlights the importance of the linker and its substituents in modulating the biological effects of these compounds.

These comparative studies underscore the modular nature of the benzamide scaffold, where modifications to different regions of the molecule can tune its activity for a variety of biological targets.

De Novo Design Principles Guided by SAR

The structure-activity relationships observed in this compound and its analogues can guide the de novo design of new, potentially more potent compounds. The key principles for such design would include:

A-Ring and B-Ring Substitution: As demonstrated in related NNRTI studies, strategic substitution on the terminal phenyl rings can enhance biological activity. acs.org For example, exploring a range of electron-withdrawing and electron-donating groups at various positions could optimize interactions with a target protein.

Linker Modification: The ethyl-amide linker is a critical determinant of the molecule's conformation. Altering its length, rigidity, or the nature of the amide bond (e.g., reversing the amide) could lead to novel analogues with improved properties. acs.org For instance, replacing the amide with a more stable linkage might be explored.

Introduction of Heteroatoms: The replacement of phenyl rings with heterocyclic rings, such as thiophene (B33073) or pyridine, has been a successful strategy in medicinal chemistry to improve solubility, metabolic stability, and target interactions. acs.org This approach could be applied to the this compound scaffold.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. tandfonline.com It is instrumental in drug discovery for identifying potential biological targets and estimating the binding affinity of a compound, which is often correlated with its potential efficacy.

While docking studies for 2-benzoyl-N-(2-phenylethyl)benzamide are not specifically documented in the provided literature, research on analogous benzamide (B126) structures demonstrates the utility of this method. For instance, docking simulations have been performed on various benzamide derivatives to identify them as potential inhibitors for targets such as DNA topoisomerase, inducible nitric oxide synthase (iNOS), and Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govdergipark.org.trnih.gov In these studies, the benzamide compounds were computationally placed into the active site of the target protein to calculate binding energies and predict binding modes. As an example, the docking of certain nitro-substituted benzamides into the iNOS active site revealed that the number and orientation of nitro groups were crucial for efficient binding. nih.gov Similarly, docking studies of urea-based benzamide derivatives identified potent PARP-1 inhibitors, with the binding modes providing a rational explanation for their activity. nih.gov

Following a docking simulation, the resulting ligand-protein complex is analyzed to understand the specific molecular interactions that stabilize the binding. These interactions are critical for a ligand's affinity and selectivity. Common interactions include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces.

In studies of benzamide derivatives, ligand-protein interaction analysis has been key to elucidating their mechanism of action. For example, the docking of benzamide inhibitors against DNA gyrase highlighted that in addition to hydrogen bonding, hydrophobic interactions involving the tail-end rings of the inhibitors were prevalent and allowed for flexible binding to the receptor. ingentaconnect.com In another study on nitro benzamide inhibitors of iNOS, the analysis showed that specific amino acid residues in the enzyme's active site formed key hydrogen bonds and electrostatic interactions with the ligand. nih.gov For some of the most potent PARP-1 inhibitors from the urea-based benzamide series, docking analysis revealed crucial hydrogen bonds between the urea (B33335) and benzamide moieties and the amino acid residues in the protein's binding pocket, providing a structural basis for their inhibitory activity. nih.gov

| Benzamide Analogue Class | Protein Target | Key Interacting Residues (Example) | Primary Interaction Types |

| Nitro Benzamides | iNOS | Not Specified | Hydrogen Bonding, Polarizability Effects |

| Urea-Based Benzamides | PARP-1 | Not Specified | Hydrogen Bonding, Apoptosis Induction |

| General Benzamides | DNA Gyrase | Catalytically Important Amino Acids | Steric/Hydrophobic Interactions, Hydrogen Bonding |

| N-phenylbenzamide Derivatives | Protein Kinases | Not Specified | Hydrogen Bonds, Van der Waals Interactions |

Pharmacophore Modeling and Virtual Screening for Lead Identification

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity. dovepress.comdergipark.org.tr Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. nih.gov This approach helps to identify novel molecules (hits) that possess the required features and are therefore likely to be active at the target of interest. acs.org

This strategy has been successfully applied to the benzamide class of compounds to discover new therapeutic leads. In one such study, a pharmacophore-based virtual screening campaign was used to identify novel Hepatitis B Virus (HBV) capsid assembly modulators from a library of compounds, leading to the discovery of a benzamide scaffold for further optimization. nih.govjst.go.jp Another research effort used pharmacophore modeling to identify benzamide analogues as novel negative allosteric modulators of human neuronal nicotinic receptors (nAChRs). nih.govnih.gov The pharmacophore model, in that case, consisted of features like hydrophobic areas and a hydrogen bond acceptor, guiding the identification of new active compounds. nih.gov These examples underscore how pharmacophore modeling and virtual screening serve as efficient tools for lead identification within the broader family of benzamide derivatives. tandfonline.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of molecules. bohrium.com These methods provide detailed information about molecular structure, stability, and reactivity that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules based on the electron density. bohrium.com It is widely used to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like the distribution of charge and orbital energies. For various benzamide derivatives, DFT calculations have been performed to simulate their structures and determine properties such as band gaps and dielectric constants, offering insights into their potential use in materials science. researchgate.net Such studies help in understanding the relationship between the structure of a molecule and its electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap generally implies high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations on benzamide and its derivatives have provided valuable data on their frontier orbitals. For the parent benzamide molecule, the HOMO-LUMO gap has been calculated to be approximately 5.6 eV. researchgate.netsci-hub.se Studies on other derivatives show how substitutions on the benzamide core can modulate this energy gap. For example, a computational study on newly designed benzamide derivatives showed that adding different substituents resulted in HOMO-LUMO gaps ranging from 5.37 eV to 5.51 eV, indicating altered reactivity compared to the parent compound. sci-hub.se

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| Benzamide (R) | -6.724 | -1.071 | 5.653 | sci-hub.se |

| Designed Ligand (L1) | -6.44 | -1.06 | 5.38 | sci-hub.se |

| Designed Ligand (L2) | -6.22 | -0.77 | 5.45 | sci-hub.se |

| Benzamide (from another study) | - | - | 5.611 | researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Note: Values are highly dependent on the specific DFT functional and basis set used in the calculation.

Furthermore, global reactivity descriptors, which are derived from the energies of the frontier orbitals, offer a quantitative measure of chemical reactivity. nih.gov These include:

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. nih.gov

While specific values for this compound are not available, studies on other complex organic molecules demonstrate the application of these indices. For instance, in a study of a Schiff base derivative, these parameters were calculated from HOMO and LUMO energies to show that the compound was a soft molecule with high polarizability and a strong ability to bind with biomolecules. nih.gov Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe the conformational dynamics and assess the stability of a molecule in various environments.

For this compound, MD simulations would be instrumental in understanding its flexibility and the range of shapes it can adopt. The molecule possesses several rotatable bonds, particularly around the amide linkage and the ethyl bridge, which suggests a rich conformational landscape. A study on the conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide, a related chiral amide, highlighted how different rotational states of the phenyl rings can lead to different crystal packing arrangements nih.govresearchgate.net. Similarly, MD simulations of this compound would likely reveal multiple stable and metastable conformations.

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, often solvated with a suitable solvent like water, to mimic physiological conditions.

Force Field Application: Using a force field (e.g., AMBER, CHARMM, GROMOS) to define the potential energy of the system based on the positions of its atoms.

Simulation Run: Solving Newton's equations of motion for the system over a defined period, typically nanoseconds to microseconds, to generate a trajectory of atomic positions and velocities.

Analysis of the resulting trajectory would provide data on key dihedral angles, root-mean-square deviation (RMSD) to track structural changes, and the formation of any intramolecular hydrogen bonds that could stabilize certain conformations. Such studies are crucial for understanding how the molecule might behave in a dynamic biological environment.

Table 1: Hypothetical Conformational States of this compound from MD Simulations

| Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (O=C-N-C) | Relative Population (%) | Key Intramolecular Interactions |

| ~60° (gauche) | ~180° (trans) | 45 | π-π stacking between phenyl rings |

| ~180° (anti) | ~180° (trans) | 35 | Extended conformation, minimal steric hindrance |

| ~60° (gauche) | ~0° (cis) | 15 | Potential for H-bond with benzoyl oxygen |

| Other | Other | 5 | Transient, high-energy states |

This table is a hypothetical representation of potential data from an MD simulation, illustrating the types of insights that could be gained. The values are not based on experimental or published computational data.

Prediction of Molecular Interactions and Binding Modes

Molecular docking and other computational techniques are used to predict how a small molecule (ligand) might interact with a larger molecule, such as a protein receptor. This is a cornerstone of computer-aided drug design (CADD) semanticscholar.org.

For this compound, predicting its molecular interactions would involve identifying potential biological targets and then using docking simulations to explore possible binding modes. The benzamide scaffold is present in many biologically active compounds, and studies on these analogues often employ docking to understand their mechanism of action mdpi.comnih.govmdpi.comnih.gov.

The process for predicting binding modes typically includes:

Target Selection: Identifying a protein receptor of interest based on the compound's structural similarity to known inhibitors or through screening assays.

Ligand and Receptor Preparation: Generating 3D structures of both the ligand (this compound) and the receptor, and preparing them for docking by adding charges and hydrogen atoms.

Docking Simulation: Using software like AutoDock or Schrödinger to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, a study on N-(2-benzoylamino) phenyl benzamide as a potential SARS-CoV-2 inhibitor used molecular docking to reveal hydrogen bonds and hydrophobic interactions with the protein receptor nih.gov. Similar analyses for this compound would be necessary to elucidate its potential biological activity.

Table 2: Predicted Interaction Profile for this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys72 | Hydrogen Bond (Amide N-H) | 2.9 |

| Glu91 | Hydrogen Bond (Benzoyl C=O) | 3.1 |

| Leu148 | Hydrophobic (Phenylethyl group) | 3.8 |

| Phe165 | π-π Stacking (Benzoyl ring) | 4.2 |

| Val25 | van der Waals | 3.5 |

This table provides a hypothetical example of the kind of detailed interaction data that could be generated from a molecular docking study. The data is illustrative and not derived from actual research on this specific compound.

Research Applications and Future Directions

Utility as Synthetic Intermediates and Precursors in Organic Synthesis

The structural framework of 2-benzoyl-N-(2-phenylethyl)benzamide makes it a valuable, albeit underexplored, intermediate for the construction of more complex molecular architectures. The synthesis of its parent structure, N-(2-phenylethyl)benzamide, is typically achieved through the reaction of phenethylamine (B48288) with benzoyl chloride. This foundational reaction highlights the modularity of the synthesis, allowing for diverse derivatives.

One of the key applications for N-(2-phenylethyl)benzamide is as an intermediate in the synthesis of pharmaceutically active compounds like Solifenacin, a muscarinic M3 receptor antagonist. google.com The synthesis involves creating the amide intermediate, followed by a cyclization reaction to form a tetrahydroisoquinoline ring system. google.com Similarly, the related compound 2-benzoylbenzamide (B1330701) serves as a reactant for synthesizing 2,4-benzodiazepin-1-ones, which are known to have potent central nervous system activity. chemicalbook.com

Given these precedents, this compound could serve as a precursor for novel polycyclic compounds. The presence of the second benzoyl group offers an additional reactive site for intramolecular cyclization or a handle for further functionalization, potentially leading to new classes of heterocyclic compounds.

Table 1: Examples of Benzamide-based Synthetic Intermediates

| Intermediate | Precursors | Product/Application Area |

|---|---|---|

| N-(2-phenylethyl)benzamide | Phenethylamine, Benzoyl chloride | Intermediate for Solifenacin synthesis google.com |

| 2-Benzoylbenzamide | Not specified | Synthesis of 2,4-benzodiazepin-1-ones (CNS agents) chemicalbook.com |

| This compound | 2-Benzoylbenzoic acid, Phenylethylamine | Potential precursor for novel polycyclic heterocycles |

Development as Chemical Probes for Biological Pathways

Chemical probes are essential tools for elucidating biological functions and validating drug targets. While this compound has not been specifically developed as a chemical probe, its structure is amenable to modifications required for such applications. The development of activity-based probes often involves incorporating a reactive "warhead" to covalently label a target protein, a reporter tag (like a fluorophore or biotin) for detection, and a recognition element that directs the probe to the target. nih.gov

For instance, activity-based probes for sirtuins, a class of enzymes involved in cellular regulation, have been developed using thioacyllysine warheads and bioorthogonal functional groups for subsequent labeling. nih.gov The benzamide (B126) scaffold of this compound could be functionalized to serve as the recognition element for a specific protein target, with the addition of photoreactive groups (like diazirines) and reporter tags to create a potent chemical probe. nih.gov The development of such probes would enable the investigation of its currently unknown biological targets and pathways.

Advancements in Drug Discovery Leads from Complex Benzamide Structures

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. researchgate.net Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects. researchgate.netcyberleninka.ru

Recent drug discovery efforts have identified benzamide analogs with potent and selective activities. For example, certain derivatives act as negative allosteric modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are therapeutic targets for a range of neurological disorders. nih.gov Other novel benzamides have been developed as smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway, which is implicated in several types of cancer. nih.gov Furthermore, derivatives bearing benzamidophenyl scaffolds have emerged as highly potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, making them promising candidates for cancer therapy. nih.gov The structural complexity of this compound, with its multiple aromatic rings, provides a three-dimensional framework that could be optimized for high-affinity binding to various biological targets.

Exploration of Novel Biological Targets for Benzamide Derivatives

The versatility of the benzamide scaffold allows it to interact with a diverse array of biological targets. Research has continually uncovered new proteins and pathways that can be modulated by this class of compounds.

Table 2: Selected Biological Targets for Benzamide Derivatives

| Biological Target | Compound Class/Example | Therapeutic Area |

|---|---|---|

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Benzamides with phenylacetamidophenyl scaffolds | Cancer nih.gov |

| Smoothened (SMO) Receptor | Novel benzamide derivatives (e.g., compound 10f) | Cancer (Hedgehog pathway) nih.gov |

| Neuronal Nicotinic Receptors (nAChRs) | 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | Neurological Disorders nih.gov |

| c-Met kinase / COX-2 | Chalcone-benzamide hybrids | Cancer, Inflammation researchgate.net |

| Protozoan Enzymes | N-benzoyl-2-hydroxybenzamides | Malaria, Leishmaniasis nih.gov |

This exploration is driven by screening existing compound libraries against new targets and by designing novel derivatives based on the structural biology of target proteins. For instance, N-benzoyl-2-hydroxybenzamides were found to have excellent activity against the parasites responsible for malaria and leishmaniasis. nih.gov The unique substitution pattern of this compound could confer selectivity for novel or underexplored targets, opening new avenues for therapeutic intervention.

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov These technologies can analyze vast datasets to predict chemical reactivity, biological activity, and pharmacokinetic properties, thereby accelerating the research cycle. arxiv.orgacs.org

In the context of benzamide research, AI can be employed in several ways:

Reaction Prediction: ML models can predict the outcomes of chemical reactions, helping chemists devise more efficient synthetic routes to novel benzamide analogs. nih.govcam.ac.uk

De Novo Design: Generative models can design new molecules from scratch that are optimized for binding to a specific biological target. rsc.org

Structure-Activity Relationship (SAR) Analysis: AI can identify subtle patterns in SAR data from large compound libraries to guide the design of more potent and selective molecules. cam.ac.uk

While there is no specific report on applying AI to this compound, these powerful computational tools could be used to predict its potential biological targets, design optimized analogs, and plan their synthesis, significantly reducing the time and cost of research and development.

Design of Combinatorial Libraries of this compound Analogs

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of structurally related compounds for high-throughput screening. nih.govscilit.com Designing a combinatorial library around the this compound scaffold would allow for systematic exploration of the chemical space around this core structure to identify novel bioactive molecules.

A hypothetical library could be designed by varying three key components of the molecule:

R1 (Substituents on the 2-benzoyl group): Introducing electron-donating or electron-withdrawing groups to probe electronic requirements for binding.

R2 (Substituents on the central benzamide ring): Modifying this ring to alter solubility, metabolic stability, and target interactions.

R3 (Substituents on the phenylethyl group): Altering this moiety to explore the hydrophobic pocket of a potential binding site.

Table 3: Hypothetical Combinatorial Library Design for this compound Analogs

| Variable Position | Building Block Source | Examples of Substituents (R groups) | Purpose |

|---|---|---|---|

| R1 (on 2-benzoyl ring) | Substituted Benzoic Acids | -H, -Cl, -F, -OCH₃, -CF₃, -NO₂ | Explore electronic and steric effects |

| R2 (on central ring) | Substituted Aminobenzoic Acids | -H, -CH₃, -OH, -F | Modulate physicochemical properties |

| R3 (on phenylethyl ring) | Substituted Phenylethylamines | -H, -Cl, -OH, -OCH₃, Pyridyl | Probe hydrophobic/hydrophilic interactions |

By combining a set of diverse building blocks for each position, a large and focused library of analogs can be synthesized and screened, dramatically increasing the probability of discovering a lead compound for a specific biological target. chimia.ch Modern approaches even use AI to help select the optimal combination of building blocks for such libraries. rsc.org

Q & A

Basic: What are the standard synthetic routes for preparing 2-benzoyl-N-(2-phenylethyl)benzamide, and how can reaction conditions be optimized for yield?

Answer:

The compound is synthesized via acylation reactions, typically involving benzoyl chloride derivatives and N-(2-phenylethyl)amine. A common method employs pyridine as a base under reflux conditions (4 hours) to facilitate amide bond formation . Optimization strategies include:

- Solvent selection : Dichloromethane (for room temperature reactions) or DMF (for enhanced solubility).

- Catalysis : DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.

- Stoichiometry : Maintaining a 1.2:1 molar ratio of acylating agent to amine to minimize side products.

Yield improvements (>80%) are achievable through stepwise temperature control (e.g., starting at 0°C, then warming to reflux) .

Basic: How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Answer:

- X-ray crystallography : Resolve crystal structures using SHELXL for refinement, particularly effective for detecting conformational isomerism .

- Spectroscopy : ¹H/¹³C NMR to identify amide protons (~6.5–8.5 ppm) and carbonyl resonances (~165–170 ppm).

- Purity assessment : HPLC-UV (C18 column, acetonitrile/water gradient) to ensure >95% purity. HRMS validates molecular weight (±2 ppm accuracy) .

Advanced: What computational strategies are effective in predicting the bioactivity of this compound derivatives?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes with targets like topoisomerases or histone deacetylases (HDACs). Grid box sizes should encompass active-site residues (e.g., 25 ų for HDAC1) .

- Quantum chemical modeling : Calculate HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G*) to assess electron-donating/accepting properties linked to bioactivity .

- MD simulations : Run 100 ns trajectories (AMBER) to evaluate ligand-protein complex stability, analyzing RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Advanced: How should researchers approach structure-activity relationship (SAR) studies for benzamide derivatives targeting enzymatic inhibition?

Answer:

- Analog synthesis : Modify the benzoyl group (e.g., electron-withdrawing substituents at para-positions) and phenylethyl chain (alkylation or fluorination) .

- Biological assays : Measure IC50 values under standardized conditions (pH 7.4, 37°C, 1 mM ATP for kinase assays).

- QSAR analysis : Apply CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with inhibitory potency (q² > 0.5 for model validity) .

Advanced: What methodologies resolve contradictions in reported biological activity data for benzamide-based compounds?

Answer:

- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 for CYP24A1) and incubation times (24–48 hours) .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., ketoconazole for CYP24A1).

- Statistical reconciliation : Bland-Altman plots to quantify inter-study variability, with >90% confidence intervals for significance .

Advanced: What crystallization techniques are optimal for obtaining high-quality single crystals of this compound for X-ray analysis?

Answer:

- Vapor diffusion : Use DCM/hexane solvent pairs at 4°C for slow nucleation.

- Seeding : Introduce microcrystals into supersaturated solutions to guide growth.

- Data collection : Resolve twinning via SHELXD (HKL-3000 suite) with data-to-parameter ratios >15.0 for reliable refinement .

Advanced: How can researchers design robust synthetic pathways for deuterated or fluorinated analogs of this benzamide?

Answer:

- Deuteration : Hydrogenate intermediates under D2 gas (30–40 psi) with Pd/C catalysis, achieving >95% deuterium incorporation at reducible sites .

- Fluorination : Electrophilic substitution using Selectfluor® in TFA, optimizing reaction time (2–4 hours) and temperature (60–80°C) for meta-/ para-selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.